3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazine ring, and a thiophene ring
Preparation Methods
The synthesis of 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the thiophene ring: This step often involves a cyclization reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s thiophene ring system makes it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: Its sulfonamide group is known for its antimicrobial properties, making it a subject of study for new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazine and thiophene rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar compounds to 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide include:
3-chloro-2-methylphenol: This compound shares the 3-chloro-2-methyl structure but lacks the sulfonamide, pyrazine, and thiophene groups.
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-11-13(17)3-2-4-15(11)24(21,22)20-9-14-16(19-7-6-18-14)12-5-8-23-10-12/h2-8,10,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIMBJUETMNXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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